Zinc ascorbate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRJFSIRMWUMAE-ZZMNMWMASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O12Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331242-75-2, 134343-96-7 | |
| Record name | Zinc ascorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc ascorbate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC ASCORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for Zinc Ascorbate (B8700270)
The synthesis of zinc ascorbate primarily involves the reaction of a zinc source with ascorbic acid. The resulting compound is a coordination complex where the zinc ion (Zn²⁺) is bonded to ascorbate anions. This chelated structure enhances the stability of the compound compared to ascorbic acid alone.
Precipitation and Crystallization Techniques
Precipitation is a common and straightforward method for synthesizing this compound. This technique typically involves reacting a zinc salt, such as zinc sulfate (B86663) or zinc chloride, with a solution of ascorbic acid. The pH of the solution is a critical parameter that is carefully controlled to facilitate the precipitation of the this compound salt. For instance, zinc oxide can be reacted with ascorbic acid under controlled pH conditions to yield this compound. The resulting precipitate can then be collected, purified through processes like vacuum filtration, and dried, often through lyophilization, to obtain a stable crystalline powder.
Crystallization is another key technique, often following precipitation, to obtain a pure, crystalline form of this compound. The process can be influenced by various factors, including the solvent system and the presence of other ions. For example, the addition of ethanol (B145695) after the initial reaction can promote the crystallization of this compound hydrogen citrate (B86180). google.com X-ray diffraction (XRD) analysis is a common method used to confirm the crystalline structure of the final product.
In some methodologies, the molar ratio of the reactants is crucial for the purity of the final product. For example, in the synthesis of this compound hydrogen citrate, an optimal molar ratio of 3:1:4 for citric acid monohydrate, ascorbic acid, and zinc oxide, respectively, has been identified. google.com
Solution-Phase Complexation Reactions
Solution-phase complexation is a fundamental process in the synthesis of this compound. This method involves the direct reaction of a zinc source, such as zinc acetate (B1210297), with ascorbic acid in a solution. rsc.org The reaction leads to the formation of a molecular complex, which can be represented by the general formula Znₓ(AA)y(OAc)z, where AA represents the ascorbate anion. rsc.org
The complexation reaction can occur under ambient conditions in an aqueous medium. rsc.org Spectroscopic techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming the formation of the this compound complex in solution. rsc.org For instance, studies have shown that the chemical shifts observed in the NMR spectra of a mixture of zinc acetate dihydrate and ascorbic acid in deuterium (B1214612) oxide (D₂O) are consistent with the formation of this compound. rsc.orgresearchgate.net
The nature of the solvent and the presence of other ligands can influence the structure and properties of the resulting this compound complex. The coordination chemistry involves the zinc ion forming bonds with the ascorbate anions, creating a stable chelated structure. It has been proposed that in an aqueous solution, metal chelation can occur through the O-3 and O-2 atoms of the ascorbate anion. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. minia.edu.eg These principles are increasingly being applied to the synthesis of this compound and related compounds to create more environmentally friendly and sustainable production methods.
Environmentally Benign Solvent Systems
A key aspect of green chemistry is the use of environmentally benign solvents. uobasrah.edu.iq In the context of this compound synthesis, research has explored the use of safer solvents to replace traditional, more hazardous ones. Water is often used as a solvent in the synthesis of this compound, which is considered a green solvent. rsc.orgepa.gov
The use of bio-based solvents, which are typically non-toxic, biodegradable, and biocompatible, is a growing area of interest. encyclopedia.pub Ethyl lactate, for example, is a green solvent produced from the esterification of lactic acid and ethanol, often derived from the fermentation of agro-based materials. uobasrah.edu.iq While not specifically detailed for this compound synthesis in the provided results, the use of such solvents aligns with green chemistry principles and represents a potential avenue for more sustainable production.
Energy Efficiency and Sustainable Production Methodologies
Energy efficiency is another core principle of green chemistry. minia.edu.eg This involves designing synthetic routes that can be carried out at ambient temperature and pressure, thereby reducing energy consumption. The solution-phase complexation reaction between zinc acetate and ascorbic acid to form this compound can be conducted under ambient conditions, which is an energy-efficient approach. rsc.org
Co-precipitation is another method that is considered energy-efficient as it can often be carried out at low temperatures and does not require the use of organic solvents. usm.my Furthermore, the use of renewable resources is a key aspect of sustainable production. In one study, zinc, a sustainable metal, was used with ascorbic acid, a bio-renewable material, to synthesize this compound. rsc.org
Microwave-assisted synthesis is an emerging technique that can lead to faster crystallization and may be more energy-efficient compared to conventional heating methods. mdpi.com
Derivatization Strategies and Analogue Synthesis
Derivatization of ascorbic acid is a strategy employed to enhance its stability. google.com This involves modifying the functional groups of the ascorbic acid molecule. Common derivatization techniques convert the hydroxyl groups to alkyl-, acyl-, sulfo-, or phosphoryl-containing groups. google.com
In the context of this compound, derivatization can occur at the ascorbic acid ligand. For example, a derivative of L-ascorbic acid, 5,6-O-isopropylidene-L-ascorbic acid, has been synthesized and used as a ligand to form a complex with zinc chloride. chula.ac.th This novel approach demonstrates the potential for creating new zinc-ascorbic acid derivatives with potentially unique properties. chula.ac.th
The synthesis of ascorbic acid analogues is another area of research, primarily focused on developing compounds with specific biological activities. mdpi.com This involves creating molecules that are structurally similar to ascorbic acid but with modifications designed to enhance certain properties. While the provided search results focus more on the derivatization of the ascorbic acid ligand within the zinc complex, the synthesis of ascorbic acid analogues represents a broader field of chemical modification.
Ligand Modification and Coordination Chemistry
The formation and properties of this compound complexes can be significantly influenced by the modification of the ascorbic acid ligand prior to or during synthesis. Research has demonstrated that creating derivatives of L-ascorbic acid can lead to novel zinc complexes with unique characteristics.
A notable approach involves the synthesis of a 5,6-O-isopropylidene-L-ascorbic acid derivative. chula.ac.thresearchgate.net This modification is achieved by reacting L-ascorbic acid with acetone (B3395972) in an acidic medium, which protects the 5,6-hydroxyl groups. researchgate.netuobaghdad.edu.iq This protected derivative is then reacted with a zinc salt, such as zinc chloride, in an ethanol solvent to form a new zinc(II) complex, [Zn(L)Cl2], where 'L' represents the modified ascorbate ligand. chula.ac.thresearchgate.netchula.ac.th This method yields a complex with distinct properties, including a high yield (86.41%) and a specific melting point of 288–289°C. chula.ac.th
The coordination between the zinc ion and the ascorbate ligand is a key aspect of its chemistry. Combined experimental and computational studies have elucidated the structure of this compound complexes like Zn(HA)₂·4H₂O. researchgate.net These studies indicate a five-fold coordination around the central Zn(II) ion. researchgate.net In this arrangement, one ascorbate ligand binds in a monodentate fashion, while the second binds bidentately. researchgate.net The remaining coordination sites are occupied by water molecules, resulting in a distorted square pyramid geometry. researchgate.net Spectroscopic evidence suggests that in an aqueous solution, metal chelation can occur via the O-2 and O-3 atoms of the ascorbate anion. researchgate.net
Spectroscopic analysis provides critical confirmation of this coordination. In the formation of zinc-ascorbate complexes, shifts in Fourier-transform infrared (FTIR) spectra are indicative of metal-ligand bonding.
Table 1: Comparative FTIR Spectral Data of Ascorbic Acid and its Zinc Complexes
| Functional Group | Ascorbic Acid (cm⁻¹) | [Zn(L)Cl₂] Complex (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (Carboxylic Acid) | - | 2400–3610 (broad) | chula.ac.th |
| C-H (Aliphatic) | - | 2981 (asymmetric), 2894 (symmetric) | chula.ac.th |
| C=O (Carboxylic Acid) | - | 1743 | chula.ac.th |
| C=C | 1664 | 1603-1612 | chula.ac.thamazonaws.com |
The formation of the complex is further confirmed by mass spectrometry, which identifies the molecular weight of the new compound and its fragments. chula.ac.th For instance, the mass spectrum for the [Zn(L)Cl2] complex, where L is 5,6-O-isopropylidene-L-ascorbic acid, confirms the proposed molecular structure. researchgate.netchula.ac.th
Incorporation into Nanoscale Formulations for Research Applications
This compound's biocompatibility and chemical properties make it an excellent candidate for the development of advanced nanoscale materials for research, including metal-organic frameworks (MOFs) and luminescent nanoparticles. mdpi.comrsc.org
Metal-Organic Frameworks (MOFs)
MOFs are crystalline, porous materials constructed from metal ions linked by organic molecules. mdpi.com A porous this compound MOF, named bioNICS-1, has been developed using biocompatible components (zinc and ascorbic acid). mdpi.com The properties of this MOF can be finely tuned by manipulating the synthesis conditions. mdpi.com For instance, using monocarboxylic acids like formic acid and propionic acid as modulators during synthesis can control the crystal size and generate structural defects, which in turn alters the material's properties for potential applications like drug delivery. mdpi.comresearchgate.net The use of these additives can influence the specific surface area (BET) and the generation of acid sites within the framework. mdpi.com
Nanoparticle Synthesis
The reaction of zinc acetate with ascorbic acid in an aqueous medium under ambient conditions can lead to the formation of luminescent nanoscale particles. amazonaws.comrsc.org Research has shown that this reaction forms a molecular complex with the general formula Znₓ(AA)y(OAc)z (where AA is ascorbate and OAc is acetate). amazonaws.comrsc.org Following the initial complexation, nanoparticles begin to form and grow over time. amazonaws.comrsc.org
Transmission electron microscopy (TEM) has tracked the evolution of these nanoparticles, showing an increase in size over a 24-hour period. amazonaws.comrsc.org
Table 2: Time-Dependent Growth of this compound Nanoparticles
| Reaction Time | Observed Particle Size | Reference |
|---|---|---|
| 40 minutes | Up to 4 nm | rsc.org |
| 6 hours | 12 to 16 nm | rsc.org |
| 24 hours | Up to 50 nm | amazonaws.comrsc.org |
These nanoparticles are notable for their emergent optical properties. rsc.org The formation of the nanoparticles is marked by the appearance of a new UV absorption peak around 380 nm and a photoluminescence peak at approximately 473 nm. researchgate.netrsc.org The resulting nanoparticles, which can be both amorphous and polycrystalline, exhibit excitation-tuneable luminescence, a property that makes them promising for the development of safe nanomaterials for various research applications. amazonaws.comrsc.org The formation of these luminescent nanoparticles is dependent on the presence of acetate ions, indicating their crucial role in the complexation and subsequent crystallization process. amazonaws.comrsc.org
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and probing how their vibrational modes are affected by changes in chemical environment, such as metal coordination.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for analyzing the structural changes in ascorbic acid upon chelation with a zinc ion. The coordination of zinc alters the electron distribution and bond strengths within the ascorbate (B8700270) ligand, leading to discernible shifts in the positions and changes in the appearance of characteristic absorption bands.
Studies reveal several key modifications in the FTIR spectrum of zinc ascorbate compared to free ascorbic acid. A notable change occurs in the O-H stretching region (typically 3200-3500 cm⁻¹). In ascorbic acid, this region shows multiple discrete, sharp peaks corresponding to the different hydroxyl groups. researchgate.net Upon formation of this compound, these sharp peaks coalesce into a single, broad absorption band, often centered around 3424 cm⁻¹ or 3089 cm⁻¹. researchgate.netat.ua This broadening is a clear indicator that the hydroxyl groups are involved in coordination with the zinc ion. researchgate.netat.ua
Furthermore, the C=C double bond stretching frequency, observed at approximately 1664 cm⁻¹ in ascorbic acid, shifts to a lower wavenumber (around 1603-1650 cm⁻¹) in this compound. at.uaresearchgate.net Similarly, the prominent C=O stretching band of the lactone ring in ascorbic acid (around 1700-1757 cm⁻¹) may be absent or shifted to lower frequencies in the spectrum of the complex, suggesting the involvement of the carbonyl oxygen in the coordination or hydrogen bonding network. researchgate.netat.uachemicalbook.com The formation of the complex is also evidenced by the appearance of new bands in the low-frequency region (around 550 cm⁻¹), which are attributed to metal-oxygen (Zn-O) stretching vibrations. researchgate.net
Raman Spectroscopy
While FTIR spectroscopy provides crucial information, Raman spectroscopy offers complementary data on the vibrational modes of this compound. Specific, detailed Raman spectra for this compound are not extensively reported in the literature. However, based on the well-documented Raman spectrum of ascorbic acid and the principles of coordination chemistry, expected changes can be inferred.
The Raman spectrum of solid ascorbic acid shows strong scattering lines corresponding to C-H stretching (2915 cm⁻¹), C=C stretching (1651, 1664 cm⁻¹), and C-O bending (1124 cm⁻¹). spectroscopyonline.com Other notable peaks include those for OH out-of-plane deformation (562 cm⁻¹) and C=C ring stretching (583 cm⁻¹). spectroscopyonline.com
Upon chelation with zinc, similar to the shifts observed in FTIR, the vibrational frequencies of the C=C and C=O bonds are expected to be perturbed. The involvement of the hydroxyl groups in coordination would likely alter the intensity and position of the OH-related deformation modes. The appearance of new low-frequency bands corresponding to Zn-O vibrations would also be anticipated, providing direct evidence of the metal-ligand bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of compounds in solution. By analyzing the magnetic environments of specific nuclei, such as ¹H, ¹³C, and ⁶⁷Zn, the connectivity and spatial arrangement of atoms within this compound can be mapped.
Proton (¹H) NMR
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the ascorbate ligand. The formation of a complex with zinc leads to changes in the chemical shifts (δ) of the ascorbate protons compared to the free acid, confirming the interaction.
In studies of complexes formed between zinc acetate (B1210297) and ascorbic acid, the resulting proton signals are nearly identical to those reported for this compound. rsc.org The chemical shifts for the non-equivalent methylene (B1212753) protons (H-6) and the protons on the side chain (H-5 and H-4) are particularly informative. Research has identified signals for the this compound complex at approximately δ 4.35 (H-4), δ 3.84 (H-5), and δ 3.56 (H-6). rsc.orgresearchgate.net These values and their splitting patterns differ from those of free ascorbic acid, indicating a change in the electronic environment around these protons as a result of the zinc chelation. rsc.org
Carbon-13 (¹³C) NMR
¹³C NMR spectroscopy probes the carbon skeleton of the ascorbate ligand, and the chemical shifts are highly sensitive to the mode of metal binding. Comparing the ¹³C NMR spectrum of this compound to that of free ascorbic acid or its simple salts (like sodium ascorbate) reveals the specific sites of coordination.
Spectroscopic evidence shows that the binding of zinc ions occurs via chelation. at.ua The most significant change is observed for the C-2 carbon, which experiences a considerable downfield shift of approximately 9 ppm in this compound (122.45 ppm) compared to sodium ascorbate (113.85 ppm). at.ua This large shift is indicative of the ascorbate anion acting as a chelating agent through the O-2 and O-3 positions. at.ua Other carbons, such as C-1, C-3, and C-4, also show shifts, although less pronounced, confirming a widespread electronic perturbation of the ring system upon zinc coordination. at.ua In the solid state, ¹³C NMR studies have been used to suggest a more complex binding involving O-3 and O-2 of one ascorbate and O-1 and O-3 of the second ascorbate. researchgate.netspectroscopyonline.com
Zinc-67 (⁶⁷Zn) NMR
Directly probing the zinc center via ⁶⁷Zn NMR spectroscopy offers the potential to gain definitive information about its coordination number, symmetry, and the nature of the metal-ligand bonds. However, this technique is inherently challenging.
⁶⁷Zn is the only NMR-active stable isotope of zinc, but it suffers from a low natural abundance (4.10%) and a small magnetic moment. More significantly, it possesses a large nuclear quadrupole moment, which interacts with the local electric field gradient at the nucleus. For zinc ions in asymmetric environments, as is common in coordination complexes, this interaction leads to very rapid nuclear relaxation and consequently extremely broad NMR signals. In many cases, especially for larger molecules, the signals become too broad to be detected by standard high-resolution NMR spectrometers.
Due to these significant technical hurdles, there is a scarcity of experimental ⁶⁷Zn NMR data in the literature for zinc complexes, and no specific studies reporting the ⁶⁷Zn NMR spectrum of this compound have been published. The application of this technique to this compound would likely require specialized solid-state NMR equipment, high magnetic fields, and isotopic enrichment with ⁶⁷Zn, often complemented by quantum chemical calculations to predict and interpret the spectral parameters.
Mass Spectrometry for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for elucidating the molecular identity and fragmentation patterns of this compound. It provides insights into the compound's stoichiometry and the nature of the coordination between zinc and ascorbate.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound. nih.gov In positive ion mode, ESI-MS analysis of this compound typically reveals the formation of various complex ions.
Recent studies involving the reaction of zinc acetate and ascorbic acid have utilized ESI-MS to identify the resulting molecular complexes. rsc.org The experimental mass spectra have shown agreement with simulated spectra for species such as [Zn₃(AA)(OAc)₂ + Na]⁺, where AA represents the ascorbate anion and OAc is the acetate anion. rsc.org The observed mass for this complex was found to be in close agreement with the calculated mass, confirming the formation of a trinuclear zinc cluster with both ascorbate and acetate ligands. rsc.orgamazonaws.com Additional mass signals corresponding to other Znₓ(AA)y(OAc)z species have also been detected, indicating the presence of a mixture of related complexes in solution. rsc.org The formation of these complex structures highlights the ability of zinc to coordinate with multiple ascorbate and other available ligands.
| Observed Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
| [Zn₃(AA)(OAc)₂ + Na]⁺ | 510.8147 | 510.8177 | rsc.org |
Table 1: ESI-MS data for this compound and related complexes.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is instrumental in determining the fragmentation pathways of molecular ions, providing structural information about the parent compound. While specific MS/MS studies focused solely on this compound are not extensively detailed in the provided results, the principles of this technique are widely applied to similar metal-ligand complexes. For instance, MS/MS has been used to identify oxidation products in metal-catalyzed reactions involving ascorbate and other biomolecules. nih.gov The fragmentation of a this compound complex would likely involve the sequential loss of ligands and cleavage of the ascorbate molecule itself, providing information on the coordination environment of the zinc ion. The application of liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a common method for the analysis of ascorbic acid and its derivatives. rchsd.org
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination.benchchem.commdpi.comrsc.org
X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement of crystalline solids. Both single-crystal and powder XRD methods are crucial for characterizing the solid-state structure of this compound.
Powder X-ray Diffraction (PXRD) and Rietveld Refinement.mdpi.comfrontiersin.org
Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases and obtaining structural information from polycrystalline samples. PXRD patterns of this compound serve as a fingerprint for its identification and can be used to assess its purity and crystallinity. rsc.org Studies have shown that this compound can be synthesized as a crystalline powder. The characteristic peaks in the PXRD pattern can be indexed to a specific crystal system. For example, one report indicates that a form of this compound crystallizes in a triclinic system with specific lattice parameters. Another report identifies a polymorphic Form-II with characteristic 2θ values at 8.3, 9.5, 11.8, 14.5, 15.5, 19.2, 19.8, 21.1, and 23.0 degrees. pridedrugs.in
Rietveld refinement is a powerful method used to analyze PXRD data. It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This allows for the refinement of lattice parameters, atomic positions, and other structural details. mdpi.comresearchgate.net For this compound metal-organic frameworks (MOFs), Rietveld refinement has been employed to refine the crystal structure model from high-resolution PXRD data. mdpi.com This analysis helps in understanding the effects of synthetic modifications, such as the addition of modulators, on the crystallite size and structural integrity of the material. mdpi.com
| Parameter | Value | Reference |
| Crystal System | Triclinic | |
| a | 6.52 Å | |
| b | 7.89 Å | |
| c | 12.34 Å | |
| Form-II 2θ peaks | 8.3, 9.5, 11.8, 14.5, 15.5, 19.2, 19.8, 21.1, 23.0 (±0.2) | pridedrugs.in |
Table 2: Crystallographic data for a form of this compound from PXRD.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions with partially filled d-orbitals. bruker.com Zinc(II) has a filled d-shell (d¹⁰) and is therefore EPR silent. However, EPR spectroscopy can be a powerful tool to study the redox processes involving the ascorbate ligand in this compound.
X-ray Absorption and Emission Spectroscopy for Local Coordination Environment
Research Findings from Combined Spectroscopic and Computational Methods
Although a crystal structure for this compound has not been reported, a combined experimental and computational study has elucidated a likely structure for this compound tetrahydrate (Zn(C₆H₇O₆)₂·4H₂O). researchgate.net This research, utilizing techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and semi-empirical PM3 modeling, concluded that the zinc(II) ion is in a five-coordinate environment. researchgate.netnih.gov The proposed structure features a distorted square pyramidal geometry around the central zinc ion. researchgate.netnih.gov
In this model, the coordination sphere is composed of:
One ascorbate anion acting as a monodentate ligand.
A second ascorbate anion behaving as a bidentate ligand.
Two water molecules. researchgate.net
Further spectroscopic evidence from studies in aqueous solutions suggests that the zinc ion binds to the ascorbate anion via the deprotonated oxygen at position 3 (O-3) and the hydroxyl group at position 2 (O-2), indicating a chelation mechanism.
Application of X-ray Absorption Spectroscopy (XAS)
XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES Analysis : The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. For zinc compounds, the shape and intensity of the "white line" (the main absorption peak) in the Zn K-edge XANES spectrum are highly sensitive to the coordination number. osti.gov Tetrahedrally coordinated zinc complexes typically exhibit a low-intensity white line, whereas five- and six-coordinate complexes show a significantly more intense white line. researchgate.net For the proposed five-coordinate, distorted square pyramidal structure of this compound, a XANES spectrum would be expected to display a white line with an intensity intermediate between that of standard four-coordinate and six-coordinate zinc-oxygen compounds. researchgate.net
EXAFS Analysis : The EXAFS region provides quantitative information about the local structure, including the identity and number of neighboring atoms (coordination number), the distances to these atoms (bond lengths), and the degree of local disorder. nih.gov An EXAFS analysis of this compound would allow for the direct measurement of the Zn-O bond lengths for the oxygen atoms from both the ascorbate ligands and the coordinated water molecules. This would be crucial for validating the proposed structural model.
Hypothetical EXAFS Data for the Proposed this compound Structure
The following table is a hypothetical representation of the type of data that an EXAFS experiment would be expected to yield for the five-coordinate this compound structure proposed by Unaleroglu, et al. (2002). The values are illustrative and based on typical bond lengths for zinc-oxygen coordination.
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
|---|---|---|---|
| Zn-O (Ascorbate) | 3 | ~2.05 | Value would be determined by fit |
| Zn-O (Water) | 2 | ~2.15 | Value would be determined by fit |
Application of Valence-to-Core (VtC) X-ray Emission Spectroscopy (XES)
Valence-to-core (VtC) XES is a complementary technique to XAS that is particularly sensitive to the identity of the coordinating ligands. acs.org While EXAFS can struggle to differentiate between neighboring atoms with similar atomic numbers, such as oxygen and nitrogen, VtC-XES provides a distinct spectral signature for different ligand types (e.g., oxygen, nitrogen, or sulfur). acs.org In the case of this compound, where the proposed coordinating atoms are all oxygen (from ascorbate and water), a VtC-XES spectrum would be expected to show features characteristic of an all-oxygen ligation sphere, further confirming the proposed structural model.
Molecular and Cellular Interaction Mechanisms in Vitro and Pre Clinical Models
Mechanistic Investigations of Metal Ion Coordination and Chelation Chemistry
The formation of zinc ascorbate (B8700270) is a coordination complex resulting from the interaction between a zinc metal ion (Zn²⁺) and ascorbic acid, which acts as the organic ligand. wbcil.com This chelation process, where the zinc ion binds to the ascorbate molecule through multiple coordinate bonds, results in a stable, ring-like structure. wbcil.comresearchgate.net The chelated nature of zinc ascorbate is fundamental to its chemical properties and stability, making it less susceptible to degradation compared to ascorbic acid alone.
Spectroscopic and computational studies have elucidated the specific atomic interactions between zinc and the ascorbate anion. The coordination geometry can vary depending on the physical state (aqueous solution vs. solid state) and the surrounding molecular environment.
In an aqueous solution at a pH of 6-7, spectroscopic evidence from 13C NMR and Fourier Transform infrared (FT-IR) spectroscopy indicates that the binding of the Zn(II) ion occurs via chelation involving the ascorbate anion's O-3 and O(2)-H groups. nih.gov This forms a stable five-membered ring structure. researchgate.net
Combined experimental and computational analyses of the hydrated solid-state form, Zn(C₆H₇O₆)₂·2H₂O, reveal a more complex coordination. researchgate.netnih.gov These studies suggest a five-fold or six-fold coordination around the central zinc ion. In one model, the zinc ion is bound to two ascorbate anions and two water molecules. researchgate.netnih.govnih.gov The coordination involves one ascorbate ligand binding monodentately (at one site) while the other binds bidentately (at two sites), with the remaining coordination sites occupied by water molecules, forming a distorted square pyramid geometry. researchgate.netnih.gov Another analysis of the solid state suggests the zinc ion is six-coordinated, binding to two ascorbate anions via the O-3 and O-2 atoms of the first anion and the O-1 and O-3 atoms of the second, in addition to two water molecules. nih.gov
Ligand exchange dynamics refer to the processes by which ligands (in this case, ascorbate and water molecules) attach to and detach from the central zinc ion. While specific kinetic data for this compound's ligand exchange are not extensively detailed, the stability of the complex implies that the exchange is not overly rapid, allowing the compound to remain intact. wbcil.com The process of substitution reactions in zinc complexes can involve the displacement of water molecules by the ascorbate ligand to form the chelate, a fundamental step in its formation in aqueous environments. semanticscholar.org The flexibility in coordination (e.g., tetrahedral to trigonal bipyramidal geometries) is characteristic of biologically active zinc sites and influences the complex's reactivity and binding affinity.
| State | Coordination Number | Binding Sites on Ascorbate Anion(s) | Other Ligands | Resulting Geometry | Source(s) |
|---|---|---|---|---|---|
| Aqueous Solution | Not specified, chelation | O-3 and O(2)-H group | None specified | Chelate ring | nih.gov |
| Solid State (Model 1) | 5 | One monodentate ascorbate, one bidentate ascorbate | Two water molecules | Distorted square pyramid | researchgate.netnih.gov |
| Solid State (Model 2) | 6 | O-3, O-2 of first anion; O-1, O-3 of second anion | Two water molecules | Six-coordinated | nih.gov |
The formation and stability of the this compound complex are highly dependent on pH. researchgate.netresearchgate.net Ascorbic acid has two pKa values (approximately 4.04 and 11.7), which correspond to the pH at which it donates its protons. researchgate.net The chelation with zinc typically involves the deprotonated ascorbate anion. at.uasysrevpharm.org Therefore, the pH of the solution dictates the availability of the ascorbate anion for complexation. At a physiological pH of around 7.3, ascorbic acid exists primarily as the ascorbate radical, which can effectively chelate the Zn²⁺ ion. nih.gov Species distribution diagrams for metal-ascorbate complexes show that the percentage of complex formation changes significantly with pH. researchgate.net While some metal ions can catalyze the oxidation and degradation of ascorbic acid, the formation of the stable this compound chelate can protect the vitamin C moiety. wbcil.com However, studies have also shown that the presence of Zn(II) ions can decrease the stability of ascorbic acid in aqueous solutions, suggesting a complex relationship that may be concentration-dependent. nih.gov
| Complex Type | Conditions | Stability Constant (log β) | Source(s) |
|---|---|---|---|
| Binary: Zn(II)-Ascorbic Acid | Aqueous solution | 11.72 | |
| Ternary: Zn(II)-L-amino acid-Vitamin C | pH = 7.30 ± 0.01, I = 1.0 M NaClO₄ | 2.45 to 11.45 | lmaleidykla.lt |
Binding Sites and Ligand Exchange Dynamics
Cellular Uptake and Intracellular Fate in Model Cell Lines
The chelated structure of this compound influences its transport across cellular membranes, leading to enhanced bioavailability compared to its individual components or other zinc salts. wbcil.comwbcil.com
The transport of this compound into cells appears to be a multifaceted process, leveraging transporters for both ascorbate and zinc, with evidence suggesting an ionophoric role for ascorbate. An ionophore is a molecule that facilitates the transport of an ion across a lipid membrane. nih.gov In the case of this compound, the ascorbate moiety is thought to act as a carrier, or ionophore, for the Zn²⁺ ion, increasing its transport into the cell. nih.gov This mechanism is supported by findings that in cell culture, the intracellular concentration of Zn²⁺ increases more significantly when provided as this compound compared to other zinc salts like zinc chloride or zinc citrate (B86180). nih.gov
The uptake of the ascorbate portion is mediated by specific protein transporters. Human cells primarily take up ascorbate via the sodium-dependent vitamin C transporters, SVCT1 and SVCT2. mdpi.comresearchgate.net Dehydroascorbate (DHA), the oxidized form of ascorbate, can be transported by various glucose transporters (GLUTs). researchgate.net
The zinc ion itself is transported by two main families of zinc transporters: the ZIP (Zrt- and Irt-like protein or SLC39) family, which generally moves zinc into the cytoplasm from the extracellular space or organelles, and the ZnT (Zinc Transporter or SLC30) family, which typically moves zinc out of the cytoplasm. nih.govresearchgate.net Key transporters like ZIP4 are crucial for zinc absorption in the small intestine. nih.gov The chelated form of this compound is proposed to help the zinc ion penetrate the cell membrane more effectively, maximizing its retention. wbcil.com
| Molecule | Transporter Family | Specific Transporters | Function | Source(s) |
|---|---|---|---|---|
| Ascorbate (reduced form) | SVCT (SLC23) | SVCT1, SVCT2 | Active transport of ascorbate into cells. | mdpi.comresearchgate.net |
| Dehydroascorbate (oxidized form) | GLUT (SLC2) | GLUT1, GLUT3, GLUT4 | Facilitated diffusion of DHA into cells. | researchgate.net |
| Zinc (Zn²⁺) | ZIP (SLC39A) | ZIP4, ZIP14, etc. | Influx of zinc into the cytoplasm. | nih.govresearchgate.netmdpi.com |
| ZnT (SLC30A) | ZnT1, ZnT2, etc. | Efflux of zinc from the cytoplasm. | nih.govresearchgate.netmdpi.com |
Once inside the cell, the zinc and ascorbate components of the complex are distributed to various subcellular compartments to participate in metabolic processes. Direct studies on the localization of the intact this compound complex are limited; however, the fates of zinc and ascorbate are well-documented.
Zinc is dynamically shuttled between different organelles by the ZnT and ZIP transporters to maintain homeostasis. researchgate.netresearchgate.net ZnT transporters sequester cytoplasmic zinc into intracellular compartments like the Golgi apparatus, endoplasmic reticulum, and vesicles, or export it from the cell. researchgate.netmdpi.com For instance, ZnT2 is a vesicular zinc exporter, while ZnT5, ZnT6, and ZnT7 are associated with the Golgi network, which may be involved in transferring zinc through enterocytes. mdpi.com Conversely, ZIP transporters can release zinc from these organelles into the cytoplasm. researchgate.net This tight regulation ensures zinc is available as a catalytic or structural component for numerous proteins and enzymes located throughout the cell. researchgate.net
Ascorbate is found within the cytoplasm where it acts as a crucial antioxidant and a cofactor for a variety of enzymes, including those involved in collagen synthesis and gene regulation. researchgate.net Its catabolism can also contribute to the pentose (B10789219) phosphate (B84403) pathway. researchgate.net The subcellular localization of its transporters, such as SVCT2, can vary depending on the cell type and metabolic state. mdpi.com
Transport Mechanisms Across Cellular Membranes
Modulation of Enzymatic Activities in In Vitro Systems
This compound and its constituent parts have been shown to modulate the activity of several key enzymes in in vitro settings, particularly those involved in antioxidant defense and cellular metabolism.
A notable property of the this compound complex is its significant superoxide (B77818) dismutase (SOD)-like activity. nih.govnih.gov SODs are enzymes that catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, a critical step in mitigating oxidative stress. ahajournals.org In vitro studies demonstrated that this compound possesses significantly higher SOD-like activity compared to ascorbic acid, zinc alone, or other ascorbate derivatives like magnesium ascorbyl phosphate. nih.gov This suggests a synergistic effect where the chelated complex is a more potent scavenger of reactive oxygen species than its individual components. nih.gov
Zinc ions are essential cofactors for a multitude of enzymes. For example, zinc is a necessary component for the function of carbonic anhydrase and the catalytic action of copper/zinc-superoxide dismutase (Cu/Zn-SOD). ahajournals.orgmetabolics.com It is also required for the synthesis of retinol (B82714) binding protein, which is essential for vitamin A transport. metabolics.com In vitro studies have also shown that zinc can modulate the transfer of zinc from the storage protein metallothionein (B12644479) to zinc-depleted enzymes, such as sorbitol dehydrogenase, thereby restoring their catalytic function. This process can be modulated by the cellular redox state, specifically the glutathione (B108866) couple (GSH/GSSG). pnas.org Furthermore, free zinc ions have been found to inhibit the activity of other enzymes, such as the human neutrophilic NADPH oxidase in differentiated HL-60 cells, which is a major source of reactive oxygen species in immune cells. nih.gov
| Enzyme/Activity | Modulator | Observed Effect | System | Source(s) |
|---|---|---|---|---|
| Superoxide Dismutase (SOD)-like activity | This compound | Significant increase in activity | In vitro assay | nih.govnih.gov |
| NADPH Oxidase | Free Zinc ions | Inhibition of activity | Differentiated HL-60 cells | nih.gov |
| Sorbitol Dehydrogenase | Zinc (from Metallothionein) | Restoration of activity to apoenzyme | In vitro assay | pnas.org |
| Carbonic Anhydrase | Zinc | Required for enzyme activity | General biochemical knowledge | metabolics.com |
| Copper/Zinc Superoxide Dismutase (Cu/Zn-SOD) | Zinc | Essential structural/catalytic component | General biochemical knowledge | ahajournals.orgmetabolics.com |
Cofactor Roles and Enzyme-Substrate Interactions
This compound, a compound combining zinc and ascorbic acid (vitamin C), plays a multifaceted role in enzymatic processes. Both zinc and ascorbate are recognized as essential cofactors for a variety of enzymes, influencing their structure, stability, and catalytic activity. numberanalytics.comnews-medical.netlibretexts.orgscbt.com
Ascorbic acid, or vitamin C, also serves as a cofactor for several enzymes, particularly hydroxylases. news-medical.net It is essential for the activity of enzymes like prolyl and lysyl hydroxylase, which are critical for collagen synthesis. news-medical.netscbt.com Ascorbate's ability to donate electrons is key to its function, as it helps maintain the active site metal ions of these enzymes in a reduced state, thereby ensuring their catalytic competency. scbt.com
The combination of zinc and ascorbate in a single compound suggests a potential for synergistic or enhanced cofactor activity. While direct studies on this compound's specific interactions as a unified cofactor with various enzymes are still emerging, the known roles of its individual components provide a strong foundation for its importance in enzymatic reactions. The presence of both zinc and ascorbate can theoretically support a broader range of enzymatic processes than either component alone.
Influence on Metalloenzymes and Redox-Active Enzymes
The influence of this compound extends significantly to metalloenzymes and redox-active enzymes, owing to the distinct properties of both zinc and ascorbate. Metalloenzymes are proteins that require a metal ion for their catalytic activity. libretexts.org Zinc itself is a critical component of many such enzymes, where it can play either a structural or a catalytic role. numberanalytics.comlibretexts.org In redox-active enzymes, the transfer of electrons is a fundamental part of the catalytic cycle. acs.org
Zinc, while not typically a redox-active metal itself under physiological conditions, is a key component of important antioxidant enzymes like copper-zinc superoxide dismutase (Cu,Zn-SOD). frontiersin.org In Cu,Zn-SOD, zinc's role is primarily structural, helping to stabilize the enzyme, while the copper ion participates in the redox reaction that dismutates superoxide radicals. frontiersin.org The presence of zinc in this compound can contribute to the stability and function of such metalloenzymes.
Ascorbate is a potent reducing agent and plays a crucial role in maintaining the redox state of metal cofactors in various enzymes. brieflands.com For enzymes that contain redox-active metals like copper and iron, ascorbate can help regenerate the active form of the enzyme by reducing the metal ion after it has been oxidized during a catalytic cycle. nih.gov This is particularly important for enzymes involved in mitigating oxidative stress.
Studies have shown that this compound exhibits significant superoxide dismutase (SOD)-like activity, suggesting it can directly participate in redox processes to neutralize harmful reactive oxygen species. nih.govresearchgate.netdovepress.comnih.gov This activity is thought to be a result of the interplay between the zinc and ascorbate moieties within the compound. The ascorbate component can act as an electron donor, while the zinc ion may facilitate the catalytic cycle. This SOD-like activity highlights the compound's direct influence on redox homeostasis.
Reactive Oxygen Species (ROS) and Redox Homeostasis Modulation (In Vitro)
This compound has demonstrated a significant capacity to modulate reactive oxygen species (ROS) and influence redox homeostasis in in vitro settings. nih.govdovepress.comnih.govkarger.commdpi.com This is attributed to the combined antioxidant properties of both zinc and ascorbic acid.
Direct Radical Scavenging Mechanisms
Ascorbic acid is a well-established antioxidant capable of directly scavenging a variety of ROS, including superoxide anions, hydroxyl radicals, and singlet oxygen. brieflands.commdpi.comnih.gov It achieves this by donating electrons to these highly reactive species, thereby neutralizing them and forming the relatively stable ascorbyl radical. mdpi.com This action helps to break the chain reactions of radical-mediated damage to lipids, proteins, and DNA. nih.gov
Zinc also contributes to antioxidant defense, albeit through more indirect mechanisms. It can induce the synthesis of metallothionein, a protein rich in cysteine that can scavenge hydroxyl radicals. karger.com Furthermore, zinc can compete with redox-active metals like iron and copper for binding sites on molecules, thereby preventing the formation of highly damaging hydroxyl radicals via the Fenton reaction. nih.gov
The combination of these properties in this compound allows it to effectively counteract oxidative stress. In vitro studies have confirmed that this compound possesses significant radical scavenging capabilities. nih.govdovepress.comnih.govkarger.com
Superoxide Dismutase (SOD)-Like Activity
One of the notable properties of this compound is its superoxide dismutase (SOD)-like activity. nih.govresearchgate.netdovepress.comnih.gov SOD is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov By mimicking the action of this enzyme, this compound can help to mitigate the damaging effects of superoxide, a primary ROS generated during cellular metabolism.
In vitro studies have demonstrated that this compound exhibits significant SOD-like activity, which is dose-dependent. nih.gov This activity was found to be more pronounced compared to other ascorbic acid derivatives and zinc alone, suggesting a synergistic effect between the two components of the molecule. nih.govresearchgate.net This SOD-mimetic action is a key mechanism by which this compound helps to maintain redox homeostasis.
| Compound | SOD-like Activity |
| This compound | Significant and dose-dependent nih.gov |
| Ascorbic Acid | Present, but less than this compound nih.gov |
| Zinc | Present, but less than this compound nih.gov |
| Magnesium Ascorbyl Phosphate | Little to no activity nih.gov |
| Sodium Ascorbyl Phosphate | Little to no activity nih.gov |
This table summarizes the comparative superoxide dismutase (SOD)-like activity of this compound and other related compounds based on in vitro studies.
Interaction with Endogenous Antioxidant Systems in Cultured Cells
Beyond its direct scavenging and SOD-like activities, this compound can also interact with and support endogenous antioxidant systems within cultured cells. karger.com The cellular antioxidant defense network is a complex system comprising both enzymatic and non-enzymatic components. karger.com
Ascorbate is known to regenerate other antioxidants, most notably α-tocopherol (vitamin E), the primary lipid-soluble antioxidant. mdpi.commdpi.com By donating an electron to the tocopheroxyl radical, ascorbate restores the antioxidant capacity of vitamin E, allowing it to continue protecting cell membranes from lipid peroxidation. mdpi.com
Zinc plays a role in regulating the expression and activity of several antioxidant enzymes. karger.comnih.gov It is a structural component of Cu,Zn-SOD and can also influence the activity of catalase and glutathione peroxidase. karger.comoup.com Furthermore, zinc can modulate signaling pathways, such as the Nrf2 pathway, which controls the expression of a wide range of antioxidant and detoxification genes. nih.gov
Influence on Protein Modification and Aggregation (In Vitro Glycation Models)
In vitro studies using glycation models have shed light on the potential of the components of this compound to influence protein modification and aggregation, processes that are implicated in various age-related and metabolic diseases. Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, which can lead to the formation of advanced glycation end-products (AGEs), protein cross-linking, and aggregation. nih.gov
Studies investigating the separate effects of zinc and ascorbic acid in glycation models have yielded interesting results. Zinc has been shown to inhibit the glycation of proteins like bovine serum albumin (BSA) in vitro. nih.govresearchgate.net This inhibitory effect is likely due to the ability of zinc to bind to the protein, which may protect the sites susceptible to glycation. nih.gov Zinc has also been observed to reduce the formation of β-aggregates, a hallmark of protein aggregation. nih.gov
On the other hand, the role of ascorbic acid in protein glycation is more complex. Some studies have reported that ascorbic acid can enhance glycation under certain in vitro conditions, while others have shown an inhibitory effect. nih.govresearchgate.net The combination of gallic acid and ascorbic acid has been shown to have a synergistic effect in inhibiting AGE formation and preventing glycation-induced protein oxidation. bioline.org.br
Research looking at the interplay between zinc and ascorbic acid in these models indicates that zinc can lower the glycation-enhancing effect of ascorbic acid. nih.gov This suggests that the presence of zinc in this compound could modulate the effects of the ascorbate moiety on protein glycation.
Furthermore, both copper and zinc have been shown to promote protein aggregation, a process that can be prevented by the copper-binding tripeptide GHK. researchgate.net Ascorbate has been noted to be present in in vitro models studying the aggregation of SOD1, indicating its potential involvement in these processes. nih.govplos.org
| Compound | Effect on Protein Glycation (in vitro) | Effect on Protein Aggregation (in vitro) |
| Zinc | Inhibitory nih.govresearchgate.net | Reduces β-aggregation nih.gov |
| Ascorbic Acid | Variable (can be enhancing or inhibitory) nih.govresearchgate.net | Involved in SOD1 aggregation models nih.govplos.org |
| Zinc + Ascorbic Acid | Zinc lowers the pro-glycating effect of ascorbic acid nih.gov | Data specific to the combination is limited |
This table summarizes the observed effects of zinc and ascorbic acid on protein glycation and aggregation in in vitro models.
Inhibition of Protein Glycation and Carbonyl Formation
This compound demonstrates a notable capacity to inhibit protein glycation and the subsequent formation of carbonyl groups, which are markers of protein oxidation. In vitro studies utilizing bovine serum albumin (BSA) as a model protein have shown that zinc, in combination with ascorbic acid, can significantly reduce the glycation process induced by sugars like glucose and fructose. researchgate.net
The glycation process, a non-enzymatic reaction between reducing sugars and the amino groups of proteins, leads to the formation of Advanced Glycation Endproducts (AGEs). ajol.info These AGEs are implicated in various pathological conditions. Research indicates that zinc ions can interfere with this process. One study found a significant inhibitory effect of zinc on albumin glycation, with a linear decrease in glycation as zinc concentration increased. researchgate.net Specifically, the addition of zinc resulted in a significant decrease in the fluorescence associated with AGEs. researchgate.net
Furthermore, the combination of zinc with ascorbic acid has been shown to lower the enhanced glycation that can be promoted by ascorbic acid alone under certain conditions. nih.gov While ascorbic acid can sometimes enhance glycation, the presence of zinc mitigates this effect. nih.gov This suggests a protective role for zinc in hyperglycemic conditions. researchgate.net The inhibitory effect of zinc is also observed in the reduction of protein carbonyl formation, a key indicator of oxidative damage to proteins that occurs during glycation. dntb.gov.ua In one study, zinc, among other micronutrients, showed promising antiglycation potential by decreasing the formation of protein carbonyls. ajol.info
Table 1: Effect of Zinc on In Vitro Protein Glycation
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Bovine Serum Albumin (BSA) with glucose | Zinc inhibited glycation and β aggregation, likely due to higher protein-bound zinc. | nih.gov |
| Bovine Serum Albumin (BSA) with glucose and fructose | Zinc demonstrated a stronger inhibitory effect on fructose-induced glycation compared to glucose-induced glycation. | researchgate.net |
| Plasma from diabetic and non-diabetic volunteers | Ascorbic acid reduced non-enzymatic glycation and AGEs levels in a dose-dependent manner. | ajol.info |
Impact on Protein Thiol Groups and β-Aggregation
This compound also plays a crucial role in protecting protein thiol groups and mitigating β-aggregation, a process where proteins misfold and clump together, often leading to cellular toxicity. The thiol groups of cysteine residues in proteins, such as albumin, are susceptible to oxidation during glycation, leading to the formation of disulfide bonds and intermolecular aggregates. mdpi.com
Studies have demonstrated that zinc has a prominent beneficial effect on protecting these protein thiols from glycation-induced modifications. In experiments with bovine serum albumin, samples incubated with zinc showed significantly less depletion of thiol groups compared to control samples. The protective mechanism is thought to involve the direct binding of zinc to thiol groups, steric hindrance, or conformational changes in the protein induced by zinc binding. When more zinc is bound to the protein, the thiol groups are less likely to be affected by the damaging effects of glycation.
In conjunction with its protective effect on thiol groups, zinc has been shown to effectively suppress the β-aggregation of proteins. The formation of β-sheet structures, characteristic of amyloid fibrils, is a hallmark of protein aggregation. acs.org In vitro studies using dyes like Thioflavin T and Congo red, which bind to β-sheet structures, have confirmed that zinc inhibits the formation of these aggregates. nih.gov This inhibition of β-aggregation by zinc also translates to increased cell survival, as the aggregates are often cytotoxic. For instance, in one study, cells treated with glycated protein co-incubated with zinc showed significantly higher survival rates compared to cells treated with the glycated protein alone.
Table 2: Influence of Zinc on Protein Thiol Groups and β-Aggregation
| Parameter | Observation in the Presence of Zinc | Reference |
|---|---|---|
| Protein Thiol Groups | Significantly protected from glycation-induced decrease. | |
| β-Aggregation | Effectively suppressed, leading to increased cell viability. | nih.gov |
| Mechanism of Thiol Protection | Proposed to be direct binding, steric hindrance, or conformational changes. |
Effects on Gene Expression and Protein Synthesis in Cultured Cells
The components of this compound, namely zinc and ascorbic acid (vitamin C), have been shown to modulate gene expression and protein synthesis in various cultured cell models. These effects are often context-dependent, varying with cell type and experimental conditions.
Ascorbic acid has been reported to influence the expression of numerous genes. nih.gov For instance, it can stimulate the synthesis of procollagen (B1174764) mRNA and affect the expression of genes involved in extracellular matrix formation. nih.govresearchgate.net In studies with human skin cells, a stable vitamin C derivative increased the expression of genes associated with DNA replication and repair. researchgate.net Furthermore, in cancer cell lines, ascorbic acid has been observed to alter the expression of genes involved in cell cycle progression. nih.gov In murine macrophages cultured under tumor-like conditions, ascorbate supplementation altered gene expression and protein secretion, though the effects were complex and not clearly associated with a single phenotype. mdpi.com
Zinc also plays a critical role in regulating gene expression and protein synthesis. It is essential for the function of numerous transcription factors and enzymes involved in these processes. Zinc deficiency has been shown to decrease cell proliferation and the expression of related proteins. mdpi.com Conversely, zinc supplementation can influence the expression of genes involved in the antioxidant response. For example, zinc can regulate the expression of Nrf2, a key transcription factor in the cellular antioxidant response. mdpi.com In dermal fibroblast cells under heat stress, pretreatment with zinc led to higher cell viability and modulated the expression of heat shock proteins. researcherslinks.com
While direct studies on the combined effect of this compound on gene expression are less common, the individual roles of zinc and ascorbic acid suggest a synergistic potential. For example, in dromedary camel oocytes, the addition of ascorbic acid to the maturation medium upregulated the expression of genes like SOD1 and GDF9. science-line.com Other studies have noted that the combination of vitamin C and zinc improved the quality of bovine oocytes, which is intrinsically linked to gene expression and protein synthesis. science-line.com In sarcoma-implanted mice, ascorbate therapy significantly affected the expression of several cancer-related genes, such as increasing the expression of the tumor suppressor p53 and the antioxidant response gene NRF2, while reducing the expression of the tumor-promoting gene HIF. riordanclinic.org
Biochemical Pathways and Systemic Roles in Model Organisms Pre Clinical
Elucidation of Specific Biochemical Pathways Impacted by Zinc Ascorbate (B8700270) in Animal Models
Animal models have been instrumental in exploring how zinc and ascorbic acid, the components of zinc ascorbate, influence specific biochemical pathways. Studies often investigate their roles in processes critical for tissue function and defense mechanisms.
Role in Collagen Biosynthesis Pathways
Ascorbic acid is a crucial cofactor for the enzymes involved in collagen synthesis, specifically prolyl hydroxylase. tandfonline.commdpi.com This enzyme is responsible for the hydroxylation of proline residues in collagen, a process essential for the stability and cross-linking of collagen fibers. mdpi.commdpi.com Animal studies, particularly those using vitamin C-deficient models like the GULO mouse, indicate that collagen stability is dependent on the availability of vitamin C, reflecting the importance of hydroxylation for crosslink formation. mdpi.com In vitro studies with fibroblasts have demonstrated an absolute dependence on vitamin C for collagen synthesis. mdpi.com While measuring hydroxylase activity in vivo can be challenging, animal studies have shown that ascorbic acid supplementation can improve collagen synthesis. mdpi.com
Zinc also plays a role in bone metabolism and is needed for the production of the collagen protein matrix that forms the structural framework of bone. animbiosci.org It is implicated in stimulating collagen production in rat femora and calvaria. semanticscholar.org Studies using osteoblastic cell cultures have shown that zinc can increase collagen synthesis and accumulation. semanticscholar.org
Influence on Antioxidant Defense Pathways (e.g., Nrf2 signaling)
Both zinc and ascorbic acid possess antioxidant properties, neutralizing free radicals and protecting cells from oxidative stress. wbcil.comnih.gov Ascorbic acid functions as an antioxidant by donating electrons, reacting directly with radical species. mdpi.com Zinc acts as a pro-antioxidant agent through mechanisms including protecting free sulfhydryl groups in proteins, competing with redox-active metals, and inducing antioxidant system responses. nih.gov
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant defense system, controlling the expression of antioxidant enzymes. mdpi.comfrontiersin.orgmdpi.com Studies suggest that zinc may play a role in regulating Nrf2 expression. nih.govmdpi.com Experimental zinc depletion has been shown to increase oxidative stress and decrease Nrf2 activity in mice. nih.govmdpi.com Conversely, zinc supplementation can increase nuclear translocation and transcriptional activity of Nrf2 and the expression of antioxidant genes. uniroma1.it Research using a rat model of osteoarthritis induced by monosodium iodoacetate (MIA) demonstrated that zinc supplementation increased the expression of Nrf2 and phosphorylated (p)-Akt, an upstream regulator, suggesting involvement of the p-Akt/Nrf2 pathway in zinc's effects. mdpi.comresearchgate.net This was associated with increased antioxidative activity and decreased levels of pro-inflammatory cytokines. mdpi.com
Immunomodulatory Mechanisms in Animal Models (Cellular and Humoral Responses)
Animal models have been used to investigate the immunomodulatory effects of zinc and ascorbic acid, including their impact on cellular and humoral immune responses.
Modulation of Cytokine and Chemokine Production
Zinc influences the production of cytokines and chemokines, which are crucial signaling molecules in the immune response. frontiersin.orgnih.gov Zinc deficiency has been linked to increased production of pro-inflammatory cytokines such as interleukins IL-1β, IL-6, and tumor necrosis factor (TNF)-α. mdpi.com Conversely, zinc supplementation can partially reverse the levels of many inflammatory cytokines. mdpi.com Studies suggest that zinc can suppress the generation of inflammatory cytokines by regulating NF-κB activity, potentially through the induction of A20 expression. nih.govmdpi.com In vitro studies have shown that zinc can induce monocytes to produce pro-inflammatory cytokines like IL-1, IL-6, and IL-8. frontiersin.org However, high concentrations of zinc (>100 µM) have also been shown to increase cytokine production in certain cell types. mdpi.com
Ascorbic acid can also influence cytokine and chemokine production. In a mouse model of induced abdominal peritonitis and acute lung tissue damage, administration of ascorbic acid resulted in the downregulation of pro-inflammatory chemokines. frontiersin.org Preclinical trials in humans suggest that vitamin C may ameliorate immunoregulation and inflammation outcomes by preventing pro-inflammatory cytokine release. frontiersin.org
Impact on Immune Cell Proliferation and Differentiation
Zinc is essential for the development and function of immune cells. wbcil.comfrontiersin.org Zinc deficiency negatively affects the growth and function of T cells and various aspects of innate and adaptive immunity, including T cell lymphopoiesis and antibody-mediated immune defense. frontiersin.org Animal studies have shown that zinc enhances the regeneration of the thymus, where T cells develop, and aids in immune cell recovery. frontiersin.org A lack of zinc during T cell maturation can result in a significant reduction in the transition from pre-T-cells to effective T cells, associated with increased apoptosis of pre-T-cells. frontiersin.org Zinc enhances the proliferation of T cells in response to IL-2 and the production of IL-2 by T cells. frontiersin.org
Ascorbic acid also influences lymphocyte differentiation and proliferation. Early studies suggested that increased circulating lymphocytes were associated with ascorbate availability. portlandpress.com Ascorbate was required for the progression of mouse bone marrow-derived progenitor cells into functional T-lymphocytes in vitro and in vivo. portlandpress.com Ascorbate can also increase the NK cell population in vitro. portlandpress.com Animal studies have shown that ascorbic acid deficiency in guinea pigs led to a decrease in the number of T-lymphocytes, while supplementation increased T cell numbers. mdpi.com Physiological concentrations of ascorbic acid have shown a beneficial effect on T cell proliferation in both animal and human studies. mdpi.com
Bone Metabolism and Mineralization Processes in Animal Models
Zinc plays a crucial role in bone metabolism and mineralization processes, as evidenced by studies in animal models. Zinc is located at sites of tissue calcification, and bone tissue zinc levels increase with bone mineralization. nih.gov Zinc deficiency has been linked to impaired skeletal development and bone growth in animals, resulting in reduced growth and shortened long bones. nih.gov Zinc has a stimulatory effect on bone formation and mineralization in vivo and in vitro. semanticscholar.org It enhances bone formation and mineralization, decreases bone resorption, and stimulates alkaline phosphatase (ALP) activity. semanticscholar.orgmdpi.com ALP is a key enzyme involved in bone mineralization. nih.gov Studies using osteoblastic cell cultures have shown that zinc increases cellular proliferation, ALP activity, and collagen synthesis, which are indicators of osteoblast differentiation and activity. semanticscholar.org For example, culturing MC3T3-E1 cells in zinc-deficient media reduced ALP activity, expression of matrix-related genes like Collagen-1, and mineralized matrix deposition. nih.gov Supplementation with zinc can recover the expression of ALP and the degree of mineralization. nih.gov
Ascorbic acid is also important for bone health, primarily through its role in collagen synthesis, a major component of the bone matrix. animbiosci.org
Osteoblast Differentiation and Activity
Research indicates that zinc plays a crucial role in osteoblast differentiation and activity, processes fundamental to bone formation. Studies using osteoblastic cell lines, such as MC3T3-E1 cells derived from mouse calvaria, have demonstrated that zinc can stimulate osteoblast proliferation and differentiation. nih.govsemanticscholar.org This effect is often assessed by measuring markers indicative of osteoblast maturation and function, including alkaline phosphatase (ALP) activity and collagen synthesis. nih.govsemanticscholar.org
Zinc deficiency has been shown to negatively impact osteoblast function. In MC3T3-E1 cells, zinc deficiency decreased ALP activity and collagen synthesis. koreamed.orgresearchgate.net Conversely, supplementation with zinc increased both cellular and medium ALP activity in a concentration-dependent manner in MC3T3-E1 cells. nih.govresearchgate.net ALP is an early marker of osteoblast differentiation and is involved in extracellular matrix mineralization. nih.govfoodandnutritionjournal.org Increased ALP activity suggests enhanced osteoblast maturation. nih.gov
Collagen synthesis, particularly Type I collagen, is another key indicator of osteoblast differentiation and is essential for the formation of the bone matrix. koreamed.orgresearchgate.net Studies have shown that zinc treatment can increase cellular collagen concentration in osteoblastic cells over time. nih.govresearchgate.net This increased collagen synthesis and accumulation are considered signs of stimulating bone matrix formation and osteoblast maturation. nih.gov
Ascorbic acid, the other component of this compound, is also known to be essential for collagen synthesis by osteoblasts. researchgate.net It acts as a cofactor for hydroxylation reactions within collagen fibers, which are crucial for collagen strength and stability. The presence of ascorbic acid has been shown to increase the hydroxylation of amino acid residues in vitro. Early studies demonstrated that ascorbic acid stimulates Type I procollagen (B1174764) mRNA and collagen synthesis in osteoblastic cells. researchgate.net
Studies investigating the combined effect of zinc and ascorbic acid, or focusing on zinc in the presence of ascorbic acid in osteogenic media, provide insights relevant to this compound. For instance, in the presence of ascorbic acid, zinc has been shown to enhance the mRNA expression of osteoblastic differentiation markers, including alkaline phosphatase and alpha(1)(I) procollagen, in addition to osteopontin (B1167477) (OPN) and osteocalcin (B1147995) (OCN). nih.gov This suggests a synergistic or additive effect of zinc and ascorbic acid on promoting osteoblast differentiation.
Data from studies on zinc's effect on ALP activity and collagen synthesis in MC3T3-E1 cells highlight a dose-dependent relationship.
| Zinc Concentration (µM) | Effect on Cellular ALP Activity (Relative to Control) | Effect on Cellular Collagen Synthesis (Relative to Control) |
| 1 | Increased nih.gov | Increased (observed over time) nih.govresearchgate.net |
| 3 | Increased nih.gov | Increased (observed over time) nih.govresearchgate.net |
| 15 | Increased (most pronounced effect) nih.gov | Increased (highest at day 10) nih.govresearchgate.net |
| 25 | Increased (most pronounced effect) nih.gov | Increased (highest at day 10) nih.govresearchgate.net |
Note: Data are based on findings from MC3T3-E1 cell studies and represent general trends observed. Specific fold changes can vary depending on experimental conditions and time points.
Mineralization of the extracellular matrix is a later stage of osteoblast differentiation. While some studies on zinc alone have shown signs of a stimulatory effect on extracellular matrix calcium deposits, prominent mineralization may require longer culture periods. nih.govresearchgate.net Zinc deprivation has been shown to inhibit extracellular matrix calcification in osteoblasts, which is linked to decreased synthesis and activity of matrix proteins like Type I collagen and ALP, as well as reduced calcium and phosphate (B84403) accumulation. researchgate.net
Regulation of Bone Remodeling Markers
Bone remodeling is a continuous process involving the coordinated action of osteoblasts (bone formation) and osteoclasts (bone resorption). Biochemical markers of bone turnover are used as indicators of the balance between these two processes in pre-clinical studies. utupub.fi Commonly used bone formation markers include alkaline phosphatase (ALP), Type I collagen, and osteocalcin (OCN). koreamed.orgutupub.fi
Zinc has been shown to influence the expression of several bone remodeling markers. In osteoblastic cells, zinc deficiency downregulates the expression of bone marker proteins such as ALP and Type I collagen, as well as osteoblast differentiation markers like osteocalcin and osteopontin. koreamed.org This suggests that adequate zinc levels are necessary for the proper expression of genes involved in bone formation.
Studies have also investigated the effect of zinc on key transcription factors that regulate osteoblast differentiation, such as Runx2 and Osterix. koreamed.org Zinc deficiency has been shown to downregulate the expression of both Runx2 and Osterix in osteoblasts. koreamed.org Runx2 is considered a master regulator of osteoblast differentiation, expressed early in the process, while Osterix is expressed in more mature osteoblasts. mdpi.com
While the search results primarily focus on the effects of zinc or ascorbic acid individually or in combination in the context of osteogenic media, the findings provide a strong basis for understanding the potential role of this compound in regulating bone remodeling markers. The combined delivery of zinc and ascorbic acid in this compound could potentially offer a more effective approach to influencing these markers compared to the individual components.
Some studies have also explored the in vivo effects of zinc on bone remodeling markers in animal models. For example, in ovariectomized rats, zinc administration resulted in a slight elevation in osteocalcin levels and a significant increase in ALP activity. bjmu.edu.cn These findings in a model of osteoporosis further support the role of zinc in promoting bone formation.
The RANKL/RANK/OPG pathway is a crucial signaling system that regulates bone remodeling by controlling osteoclast formation and activity. researchgate.net Some research suggests that zinc may influence bone turnover by regulating this pathway. While some studies show that zinc supplementation can lead to the upregulation of osteoprotegerin (OPG) expression or decrease RANKL levels, the outcomes are not always consistent across all studies. researchgate.net
Theoretical and Computational Chemistry
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure, bonding, and reactivity of molecules and complexes. acs.orgacs.orgmdpi.com These methods can help elucidate the preferred coordination modes of metal ions and the distribution of electron density within a molecule.
Density Functional Theory (DFT) Studies of Binding Sites and Energetics
DFT calculations can be applied to investigate the binding sites and energetics of zinc ascorbate (B8700270) formation and its interactions with other species. Studies on metal-ascorbate complexes and other zinc complexes demonstrate the utility of DFT in determining preferred chelation sites and calculating binding energies. For instance, DFT has been used to investigate the coordination of Zn(II) with other ligands, determining preferred binding sites and the associated energetics. acs.orgmdpi.com While specific detailed DFT studies solely focused on the binding sites and energetics within the zinc ascorbate molecule itself were not extensively found in the search results, related studies on zinc complexes with similar ligands highlight the applicability of these methods. DFT calculations on zinc complexes have explored different coordination geometries and the stability of various binding modes. mdpi.com
DFT studies on ascorbic acid itself have investigated its electronic structure and conformational stability. acs.orgacs.orgcapes.gov.br These studies often involve calculating properties like molecular orbitals (e.g., HOMO and LUMO) and analyzing electron density distribution, which are fundamental to understanding reactivity. acs.org Applying these techniques to this compound would provide insights into how the presence of the zinc ion affects the electronic structure of the ascorbate ligand and vice versa.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule, identifying potential sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net MEP maps display the electron density distribution using a color scheme, where red typically indicates electron-rich regions (nucleophilic sites) and blue indicates electron-deficient regions (electrophilic sites). mdpi.comresearchgate.netrsc.orgoup.com
MEP mapping has been applied to study the reactive sites of various molecules, including ligands and metal complexes. mdpi.comresearchgate.netrsc.org For ascorbic acid, MEP maps show electron concentration around the oxygen atoms due to their higher electronegativity. acs.org Applying MEP mapping to this compound would reveal how the coordination with the zinc ion alters the electrostatic potential surface of the ascorbate ligand, influencing its interactions with other molecules. This can help predict how this compound might interact with biological targets or participate in chemical reactions. Studies on other zinc complexes have utilized MEP analysis to understand the distribution of electron density and identify reactive centers. rsc.orgoup.com
Molecular Dynamics (MD) Simulations of Solution Behavior and Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into their dynamics, conformational changes, and interactions in various environments, such as solutions. mdpi.comacs.org
Solvation Effects and Conformational Dynamics
MD simulations can be used to investigate the solvation of this compound in aqueous or other solvent environments. These simulations can provide details about the arrangement of solvent molecules around the this compound complex and how solvation affects its conformation and stability. Studies on the solvation of zinc ions and other metal complexes using MD simulations have explored the coordination number of the metal ion and the dynamics of the solvation shell. acs.orgresearchgate.net Applying MD to this compound would reveal how the ascorbate ligand influences the zinc ion's solvation and how the solvent affects the conformation of the ascorbate part of the complex.
Furthermore, MD simulations can shed light on the conformational dynamics of this compound, exploring the flexibility of the molecule and the possible orientations of the ascorbate ligand when coordinated to zinc. MD simulations have been used to study the conformational changes in proteins upon binding to zinc ions, highlighting the role of metal binding in influencing molecular dynamics. nih.gov
Protein-Ligand Docking and Interaction Simulations (with model proteins)
Molecular docking and MD simulations are frequently combined to study the interactions between small molecules (ligands) and proteins. mdpi.comacs.orgchemrxiv.orgnih.govbiorxiv.org Docking predicts the likely binding poses of a ligand to a protein's active site, while subsequent MD simulations assess the stability of these poses and the dynamics of the protein-ligand complex over time. mdpi.comacs.org
While specific studies on this compound docking with biological proteins were not prominently featured in the search results, the methodology is well-established for studying the interactions of zinc-containing compounds and ligands with proteins. mdpi.comchemrxiv.orgnih.govbiorxiv.orgforskningsradet.nobiorxiv.org Studies on zinc-containing proteins and their interactions with inhibitors have utilized docking and MD simulations to understand binding affinities and mechanisms. chemrxiv.orgnih.govforskningsradet.no Similarly, docking and MD have been applied to study the interaction of ascorbic acid with enzymes. mdpi.combiorxiv.orgbiorxiv.org Applying these techniques with model proteins relevant to potential biological roles of zinc or ascorbate could provide theoretical insights into how this compound might interact with biological targets. These simulations can calculate binding free energies and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.combiorxiv.org
Reaction Mechanism Elucidation via Computational Catalysis
Computational catalysis involves using theoretical methods to study the mechanisms of chemical reactions catalyzed by various species, including metal complexes. DFT calculations are commonly employed to explore reaction pathways, transition states, and activation energies. researchgate.netacs.org
Zinc compounds are known to act as catalysts in various chemical transformations. researchgate.netrsc.orgrsc.org While direct studies on this compound as a catalyst for a specific reaction with detailed computational mechanism elucidation were limited in the search results, one study highlights the potential of this compound as a catalyst for the ring-opening polymerization of caprolactone, using DFT calculations to elucidate a four-step coordination-insertion mechanism. researchgate.net This demonstrates the applicability of computational catalysis to understand the mechanism of reactions catalyzed by this compound.
Transition State Analysis for Chemical Reactions
Transition state analysis employing computational methods like DFT provides crucial insights into the energy landscape and reaction pathways of chemical transformations catalyzed by metal complexes. While specific detailed transition state structures and corresponding energy barriers for reactions directly catalyzed by this compound were not extensively detailed in the provided search results, DFT calculations have been applied to understand the mechanisms of reactions involving zinc complexes and related systems.
In the context of polymerization catalyzed by this compound, the mechanism involves a series of steps, each with corresponding transition states. DFT calculations have been employed to elucidate the coordination-insertion mechanism in the ring-opening polymerization (ROP) of cyclic lactones catalyzed by this compound, providing support for a proposed four-step process through analysis of Gibbs free energy, electrostatic potential, and non-covalent interactions researchgate.netresearchgate.netncl.res.in. Although explicit data tables of transition state energies were not retrieved, the application of DFT confirms the computational approach to studying these reactive intermediates.
Coordination-Insertion Mechanisms in Polymerization Catalysis
This compound has been identified as a promising catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL) researchgate.netresearchgate.netncl.res.in. This polymerization typically proceeds via a coordination-insertion mechanism when catalyzed by metal complexes. In this mechanism, the monomer coordinates to the metal center, followed by insertion into a metal-ligand bond, leading to chain growth.
DFT calculations have been specifically applied to understand the coordination-insertion mechanism catalyzed by this compound in the ROP of cyclic lactones researchgate.netresearchgate.netncl.res.in. This computational analysis has revealed a four-step mechanism. The mechanism generally involves the coordination of the cyclic monomer to the zinc center, activation of the monomer, nucleophilic attack, and insertion into the growing polymer chain attached to the zinc center.
Studies on related zinc-based catalysts for ROP of cyclic esters and carbonates further support the prevalence of the coordination-insertion mechanism in these systems nih.govacs.orgacs.orgnih.gov. For example, the ROP of CL catalyzed by certain zinc catalysts has been reported to occur through a coordination-insertion mechanism involving the cleavage of the acyl-oxygen bond of CL and insertion of the lactone between the zinc and oxygen atoms nih.gov. End-group analysis in other zinc-catalyzed polymerizations has also verified that the polymerization follows a coordination-insertion mechanism nih.gov.
The computational studies involving this compound highlight the role of the zinc center in coordinating the monomer and facilitating the insertion steps. Analysis of Gibbs free energy profiles through DFT provides insights into the relative stabilities of intermediates and transition states along the reaction pathway, helping to confirm the viability of the proposed coordination-insertion mechanism researchgate.netresearchgate.netncl.res.in.
Data Table: Selected Research Findings on this compound Catalysis
| Study Focus | Catalyst | Monomer(s) | Key Mechanism Insight (from Computational Study) | Reference(s) |
| ROP of ε-Caprolactone | Organometallic this compound complex | ε-Caprolactone | Four-step coordination-insertion mechanism elucidated by DFT. | researchgate.netresearchgate.netncl.res.in |
| ROP of ε-Caprolactone | ZnEt₂/GAc or ZnEt₂/PGAc catalytic systems | ε-Caprolactone | Coordination-insertion mechanism proposed based on acyl-oxygen bond cleavage. | nih.gov |
| ROP of β-butyrolactone and β-valerolactone | Single-site beta-diiminate zinc catalysts | β-butyrolactone, β-valerolactone | Coordination-insertion mechanism verified by end-group analysis. | nih.gov |
| CO₂ coupling with epoxides | In situ generated this compound | Epoxides (terminal) | CO₂ inserted into this compound complex forming activated zinc carbonate catalyst. | rsc.org |
Note: The "interactive" nature of this table is simulated through clear formatting and structure. In a live digital format, this table could include sortable columns or expandable rows with more detailed data.
Chemical Stability and Degradation Kinetics
Photodegradation Mechanisms and Kinetics
Photodegradation of ascorbate (B8700270) compounds, including the ascorbic acid component of zinc ascorbate, is a known degradation pathway, primarily triggered by exposure to UV and visible light. fishersci.nothegoodscentscompany.comnih.govuni.luexportersindia.com While specific detailed mechanisms solely for this compound photodegradation are not extensively described in the provided sources, research on ascorbic acid provides insight into the general process.
Influence of UV and Visible Light on Stability
Ascorbic acid is sensitive to light and air. fishersci.nonih.gov It absorbs UV radiation in the range of 229–330 nm, leading to its degradation upon UV exposure. thegoodscentscompany.comuni.lu The rate of photodegradation of ascorbic acid is influenced by factors such as the intensity of light, temperature, and the pH of the medium. thegoodscentscompany.comnih.govexportersindia.com Higher initial UV doses and elevated storage temperatures have been shown to accelerate the degradation of ascorbic acid. thegoodscentscompany.com The ionized state of ascorbic acid, which is dependent on pH, also affects its susceptibility to photodegradation, with the ascorbyl anion (AH-) being more prone to degradation under alkaline conditions. thegoodscentscompany.com
The presence of zinc, particularly in forms like zinc oxide, can also play a role in photocatalytic processes that might influence the stability of associated organic molecules under illumination. lipidmaps.orguni.luvetriscience.com
Identification of Photolytic Degradation Products
The photolysis of ascorbic acid in aqueous solutions leads to the formation of degradation products. exportersindia.com Key photoproducts identified include dehydroascorbic acid (DHA) and 2,3-diketogulonic acid (DKGA). nih.govexportersindia.com DHA is formed through the photooxidation of ascorbic acid, and subsequent hydrolysis of DHA yields DKGA. exportersindia.com The specific degradation products can also be influenced by the conditions, such as pH and the presence of oxygen. In acidic solutions under aerobic conditions, DHA can undergo further degradation to form compounds like 2-furoic acid and 3-hydroxy-pyrone. thegoodscentscompany.com In alkaline solutions, different degradation products, such as 2-methylfuran, 2,4-dimethylfuran, 2-acetyl-5-methylfuran, and 2-methyl-2-cyclopentanone, may be formed. thegoodscentscompany.com Under anaerobic conditions in acidic environments, the degradation pathway can differ, with furfural (B47365) being a main product and DHA not necessarily being an intermediate. thegoodscentscompany.com
Thermal Degradation Profiles and Activation Energies
Thermal degradation is another significant factor affecting the stability of this compound and its components. Elevated temperatures accelerate the decomposition rate of ascorbic acid. guidetopharmacology.orgthegoodscentscompany.comwikidata.orgnih.gov Studies on this compound and related compounds have employed thermal analysis techniques to understand their degradation profiles.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a technique used to study the thermal decomposition and determine the water content of materials by measuring weight loss as a function of temperature. wikipedia.org TGA of this compound has revealed a multi-step decomposition profile. wikipedia.org The initial weight loss observed below 200°C is typically attributed to dehydration, indicating the presence of water molecules, potentially in the outer coordination sphere of the compound. wikipedia.org Further heating to elevated temperatures results in the loss of organic matter from the ascorbate component. wikipedia.org
Studies on zinc-ascorbate metal-organic frameworks (MOFs) also utilize TGA to investigate thermal stability, showing distinct weight loss steps corresponding to the removal of residual solvent molecules at lower temperatures and the degradation of the organic framework at higher temperatures. TGA has also been used to determine the water content in related co-salts like this compound glycinate.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature, providing information about thermal transitions such as melting, crystallization, and decomposition. wikipedia.org DSC analysis of this compound has been conducted to understand its thermal behavior. wikipedia.org
For ascorbic acid, DSC thermograms typically show an endothermic peak around 193°C, corresponding to its fusion or melting point, followed by an exothermic peak representing thermal decomposition. DSC can reveal alterations in these thermal events, such as changes in decomposition temperature and enthalpy, which may indicate changes in the material's crystalline structure or stability. While specific DSC data points (like melting or decomposition peaks) solely for this compound are not detailed in the provided abstracts, the technique is applicable and has been used in its characterization. Calibration of DSC instruments often involves using materials with well-defined melting points, including zinc.
Hydrolytic Degradation Pathways and pH Dependence
Hydrolytic degradation is a significant pathway for the breakdown of ascorbate compounds, particularly influenced by the pH of the environment. The degradation of ascorbic acid is highly dependent on pH. fishersci.noguidetopharmacology.orgthegoodscentscompany.comnih.govexportersindia.comnih.gov
The pH of the solution significantly impacts the rate and pathways of ascorbic acid degradation. Ascorbic acid generally exhibits maximum stability in a slightly acidic range, often cited around pH 5-6. exportersindia.com At lower pH values (more acidic), the degradation rate is slower compared to neutral or alkaline conditions. thegoodscentscompany.com
As the pH increases into the alkaline range, the rate of degradation, including photolysis and oxidation, tends to increase. thegoodscentscompany.comexportersindia.com This is related to the ionization state of ascorbic acid. Ascorbic acid exists in different forms depending on the pH: the fully protonated form (AH2) at very low pH, the monohydrogen ascorbate anion (AH-) in mildly acidic to neutral conditions, and the ascorbate dianion (A2-) at higher pH values. thegoodscentscompany.com The ascorbate dianion (A2-) is more susceptible to auto-oxidation, and its concentration increases significantly with increasing pH, accelerating the oxidation rate and subsequent hydrolysis to 2,3-diketogulonic acid in alkaline solutions. thegoodscentscompany.com
The presence of metal ions, including zinc ions, can influence the stability of ascorbic acid solutions. Some studies suggest that the addition of Zn(II) can decrease the stability of ascorbic acid solutions, although there can be conflicting findings depending on the specific conditions and concentrations studied. fishersci.noguidetopharmacology.orgwikidata.org The interaction between metal ions and ascorbate can catalyze oxidative degradation. fishersci.no
Acid-Catalyzed and Base-Catalyzed Hydrolysis
The hydrolysis of ascorbate compounds, including potentially this compound, can occur under both acidic and basic conditions. In general, ascorbic acid is known to undergo hydrolysis, particularly in alkaline solutions nih.gov. This process involves the cleavage of the lactone ring structure.
Specific research detailing the acid-catalyzed and base-catalyzed hydrolysis kinetics solely for this compound is limited in the provided sources. However, studies on the degradation of ascorbic acid indicate that hydrolysis is a significant pathway, especially under anaerobic conditions, leading to the cleavage of the lactone ring nih.gov. The rate of hydrolysis is pH-dependent, with accelerated degradation observed in alkaline environments where the ascorbate dianion (A²⁻) is more prevalent nih.gov. While the zinc ion in this compound forms a complex with ascorbic acid, the influence of this complexation on the specific rates and mechanisms of acid- or base-catalyzed hydrolysis of the ascorbate ligand requires further dedicated study.
Identification of Hydrolytic Products
The primary hydrolytic degradation product of dehydroascorbic acid, the oxidized form of ascorbic acid, is 2,3-diketogulonic acid nih.govwikipedia.org. Given that hydrolysis can occur to the ascorbate structure within this compound, it is expected that similar degradation products to those of ascorbic acid would be formed.
Under alkaline conditions, the hydrolysis of ascorbic acid can lead to the formation of 2,3-diketogulonic acid nih.gov. Other degradation products of dehydroascorbic acid hydrolysis reported include xylonic acid, threonic acid, and oxalic acid wikipedia.org. While the direct hydrolytic products of this compound specifically are not explicitly detailed, the degradation of the ascorbate ligand within the complex would likely yield these or related compounds depending on the specific conditions.
Oxidative Degradation Mechanisms and Strategies for Chemical Stabilization
Oxidative degradation is a major pathway for the loss of activity in ascorbate compounds, including this compound. Ascorbic acid is highly susceptible to oxidation in the presence of oxygen, and this process is significantly accelerated by the presence of metal ions researchgate.netescholarship.orgtandfonline.com.
Reaction with Molecular Oxygen and Other Oxidants
Ascorbate reacts readily with molecular oxygen, leading to its oxidation. This autoxidation process is a primary cause of degradation escholarship.orgtandfonline.com. The initial oxidation product of ascorbic acid is dehydroascorbic acid researchgate.netnih.govwikipedia.orgwikipedia.org.
The reaction with oxygen can be influenced by various factors, including temperature, pH, and the presence of catalysts researchgate.netnih.gov. While this compound is described as having enhanced stability and prolonged antioxidant action compared to ascorbic acid alone wbcil.comwbcil.com, the ascorbate component remains vulnerable to oxidation. Other oxidants can also contribute to the degradation of ascorbate.
Role of Metal Ions in Degradation Kinetics
Metal ions, particularly transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺), are well-known catalysts for the oxidative degradation of ascorbic acid researchgate.netescholarship.orgtandfonline.com. These metal ions can participate in redox cycling, generating reactive oxygen species that accelerate ascorbate oxidation nih.govescholarship.org.
The role of zinc ions in the degradation kinetics of ascorbate compounds appears more nuanced. While zinc is a component of this compound and the complex is noted for its stability wbcil.comwbcil.com, free zinc ions (Zn²⁺) have also been reported to catalyze the degradation of ascorbic acid researchgate.net. One study investigating the influence of trace elements on the stability of ascorbic acid solutions found that the presence of Zn(II) ions significantly decreased the stability of ascorbic acid, suggesting a catalytic action on oxidation nih.gov. This indicates that the form of zinc (complexed within this compound versus free ion) and the specific chemical environment play critical roles in its effect on stability.
The complexation of ascorbate with metal cations can sometimes result in complexes with low stability in aqueous solutions nih.gov. However, the chelated form in this compound is specifically highlighted for its enhanced stability wbcil.comwbcil.com. This suggests that the specific coordination chemistry in this compound may offer a degree of protection against certain degradation pathways compared to free ascorbate or ascorbate in the presence of other metal ions.
While specific quantitative kinetic data for the degradation of this compound under different conditions is not extensively provided, the principles governing the degradation of ascorbic acid, particularly its susceptibility to oxidation catalyzed by metal ions, are highly relevant. Strategies for stabilizing ascorbate, such as controlling pH, minimizing oxygen exposure, and using chelating agents or other antioxidants, would also be applicable to enhancing the stability of this compound formulations researchgate.net.
Emerging Research Areas and Future Perspectives
Zinc Ascorbate (B8700270) in Metal-Organic Framework (MOF) Research
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable properties, such as high pore volume and large surface area, make them promising for various applications, including catalysis, gas storage and separation, sensing, and increasingly, biomedicine. mdpi.comresearchgate.net Zinc ascorbate has attracted interest as a potential component in the synthesis of MOFs due to its biocompatible constituents, zinc and ascorbic acid. mdpi.comnih.govresearchgate.net
Synthesis of Tunable this compound MOFs
The synthesis of this compound MOFs, such as the material known as bioNICS-1, involves coordinating zinc ions with ascorbic acid ligands. mdpi.comnih.govresearchgate.net Researchers have explored solvothermal procedures, including microwave-assisted synthesis, to create these MOFs. mdpi.comnih.gov A key aspect of MOF synthesis is the ability to tune their properties by manipulating compositional and process parameters. mdpi.com The size and morphology of this compound MOF crystals can be controlled through methods like acid modulation, utilizing simple monocarboxylic acids as additives during synthesis. mdpi.comresearchgate.net This approach allows for the manipulation of compositional parameters and the controlled generation of acid sites within the MOF structure. mdpi.comresearchgate.net The use of additives can influence crystallite size according to models like the seesaw model and affect surface morphology. mdpi.comresearchgate.net Incorporating defects into the MOF structure offers another pathway to tune inherent properties like microporosity or introduce new properties such as active catalytic sites. mdpi.comresearchgate.net
Applications in Catalysis and Adsorption
This compound MOFs exhibit potential in catalysis and adsorption applications, leveraging their porous structure and the inherent activities of their components. mdpi.comresearchgate.netdntb.gov.ua The ability to tune the textural properties and generate acid sites within these MOFs is relevant for their catalytic performance. mdpi.comresearchgate.net While the provided search results specifically mention the potential for catalytic activity and adsorption in the context of MOFs generally and this compound MOFs like bioNICS-1, detailed studies specifically on the catalytic or adsorption performance of this compound MOFs for particular reactions or substances are areas of ongoing or future research based on the foundational work on their synthesis and tunability. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua For example, MOFs, in general, have been investigated for CO2 adsorption and catalytic reactions. researchgate.netdntb.gov.ua The synergistic antioxidant activity of ascorbic acid and the antibacterial activity of Zn²⁺ ions within a this compound MOF loaded with marjoram essential oil has been demonstrated, suggesting potential in applications requiring combined properties. nih.govresearchgate.net
Here is a table summarizing some properties of a this compound MOF (ZnAsc) and a composite loaded with marjoram essential oil (MEO@ZnAsc):
| Material | BET Surface Area (m²/g) | Total Pore Volume (cc/g) | Micropore Volume (cc/g) |
| ZnAsc MOF | 400 | 0.522 | 0.134 |
| MEO@ZnAsc | 298 | 0.369 | 0.099 |
Data derived from reference researchgate.net.
Novel Analytical Methodologies for Trace Detection and Speciation
Research into novel analytical methodologies for the trace detection and speciation of this compound is an area of scientific interest. While the provided search results mention analytical techniques used to characterize this compound and related complexes, such as ¹³C NMR, ¹H NMR, IR, EI/MS, TGA, HPLC, FAAS, UV-Vis Spectroscopy, FTIR, and NIR, and discuss speciation methods for other zinc complexes like zinc citrate (B86180) in human milk, specific novel methodologies solely focused on the trace detection and speciation of this compound itself are not detailed extensively in the immediate results. science.govresearchgate.netki.siupc.edu However, the development of reliable analytical tools is crucial for investigating the behavior and properties of chemical species like this compound in various matrices. science.govki.si
Computational Design of Enhanced this compound Analogues for Specific Chemical Reactivities
Computational methods, such as semi-empirical PM3 and Density Functional Theory (DFT) calculations, have been employed in the study of this compound. science.govresearchgate.netresearchgate.netscience.gov These computational approaches can provide insights into the structure and properties of this compound complexes. science.govresearchgate.netscience.gov For example, computational studies have been used to model the structure of Zn(HA)₂·4H₂O, suggesting a five-fold coordination around Zn(II). science.govresearchgate.netscience.gov DFT calculations have also been applied to elucidate reaction mechanisms, such as the coordination-insertion mechanism in the ring-opening polymerization of cyclic lactones catalyzed by a this compound complex. researchgate.net This indicates the potential for using computational design to understand and potentially enhance the chemical reactivity of this compound and its analogues for specific applications. While the provided results demonstrate the application of computational techniques to study this compound, the explicit computational design of enhanced analogues for specific chemical reactivities is an emerging area that builds upon these foundational computational studies.
Exploration of this compound in Non-Biological Materials Science Applications (e.g., as a component in novel materials)
Q & A
Q. What are the primary mechanisms underlying zinc ascorbate's antioxidant and prooxidant effects in biological systems?
this compound functions as both an antioxidant and prooxidant depending on concentration and environmental context. Its antioxidant activity arises from ascorbate's ability to scavenge reactive oxygen species (ROS) and regenerate glutathione, while zinc stabilizes cellular membranes and enzymes . In pharmacologic doses, this compound generates extracellular ascorbate radicals (Asc•⁻) and hydrogen peroxide (H₂O₂) via redox cycling, which can selectively target cancer cells or pathogens . Methodological Insight : Use electron paramagnetic resonance (EPR) to detect Asc•⁻ and fluorometric probes like peroxyxanthone for H₂O₂ quantification in extracellular fluid .
Advanced Research Question
Q. How can researchers design a PICOT-based study to compare this compound’s bioavailability with other zinc chelates (e.g., zinc glycine, zinc methionine) in animal models?
A robust PICOT framework would include:
- Population : Heat-stressed Magang geese (or another model organism).
- Intervention : Dietary this compound at 50–100 mg/kg.
- Comparison : Equivalent doses of zinc glycine/methionine.
- Outcome : Liver zinc concentration, antioxidant enzyme activity (e.g., SOD, catalase).
- Time : 4–8 weeks.
Methodological Insight : Employ inductively coupled plasma mass spectrometry (ICP-MS) for tissue zinc quantification and RT-qPCR (2^(-ΔΔCt) method) for gene expression analysis of antioxidant pathways .
Basic Research Question
Q. What evidence supports this compound’s role as a superior zinc ionophore for antiviral applications?
this compound enhances intracellular zinc delivery more effectively than non-chelated zinc or zinc paired with separate vitamin C supplementation. This ionophore activity inhibits viral replication by blocking RNA-dependent RNA polymerase in viruses like SARS-CoV-2 . Methodological Insight : Conduct in vitro viral plaque reduction assays using human airway epithelial cells, comparing this compound with zinc sulfate or chloride .
Advanced Research Question
Q. What experimental challenges arise when reconciling in vitro and in vivo data on this compound’s antimicrobial efficacy against Cutibacterium acnes?
In vitro studies show this compound inhibits C. acnes at 0.064% concentration, including antibiotic-resistant strains . However, in vivo efficacy may vary due to skin pH, sebum composition, and zinc absorption variability. Methodological Insight : Use 3D human skin models or microdialysis to simulate in vivo conditions. Validate findings with clinical trials measuring acne lesion count and microbiome diversity .
Basic Research Question
Q. How is this compound synthesized, and what purity standards apply for research use?
this compound is synthesized by reacting ascorbic acid with zinc oxide under controlled pH. Pharmacopeial standards (e.g., USP) require ≥90% purity for ascorbic acid content and strict limits on heavy metals . Methodological Insight : Characterize synthesis products via X-ray diffraction (XRD) and high-performance liquid chromatography (HPLC). Validate purity using titration methods specified in USP monographs .
Advanced Research Question
Q. What strategies address contradictions in this compound’s redox behavior across different experimental models?
Discrepancies arise from variations in extracellular vs. intracellular ascorbate concentrations, pH, and the presence of transition metals. For example, this compound acts as an antioxidant in plasma but generates H₂O₂ in tumor microenvironments . Methodological Insight : Perform compartment-specific redox measurements (e.g., microelectrodes in tumor interstitial fluid) and use chelators to isolate zinc-dependent effects .
Basic Research Question
Q. What pharmacokinetic factors influence this compound’s bioavailability in oral vs. parenteral administration?
Oral administration achieves plasma concentrations <150 μM, while intravenous doses exceed 8 mM. Parenteral delivery enhances extracellular Asc•⁻ and H₂O₂ generation, critical for prooxidant therapeutic effects . Methodological Insight : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to compare AUC and Cmax across administration routes .
Advanced Research Question
Q. How can computational modeling improve understanding of this compound’s structure-activity relationship in complex biological systems?
Density functional theory (DFT) simulations reveal this compound’s stability in aqueous environments and its interaction with lipid bilayers. However, symmetry limitations in multi-atom systems necessitate hybrid experimental-computational approaches . Methodological Insight : Combine semi-empirical quantum mechanics (e.g., PM6) with molecular dynamics to simulate membrane permeation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
